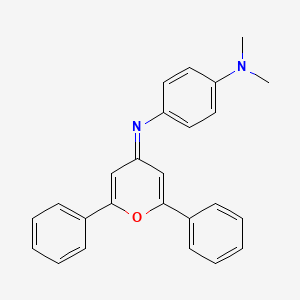![molecular formula C15H12N2O B14623934 3-([1,1'-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate CAS No. 55418-67-2](/img/structure/B14623934.png)
3-([1,1'-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-([1,1’-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate is an organic compound characterized by its unique structure, which includes a biphenyl group and a diazonium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate typically involves the diazotization of an appropriate biphenyl derivative. One common method includes the reaction of 4-aminobiphenyl with nitrous acid under acidic conditions to form the diazonium salt. The reaction is carried out at low temperatures to stabilize the diazonium intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise control of reaction conditions, such as temperature and pH, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-([1,1’-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding biphenyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halide salts (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and amines (e.g., aniline). These reactions are typically carried out in aqueous or alcoholic solutions.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are employed to convert the diazonium group to a hydrogen atom.
Major Products
Substitution Reactions: Products include halogenated biphenyls, biphenyl alcohols, and biphenyl amines.
Coupling Reactions: Azo compounds with various substituents on the aromatic ring.
Reduction Reactions: The corresponding biphenyl derivative without the diazonium group.
Applications De Recherche Scientifique
3-([1,1’-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the labeling of biomolecules for detection and imaging purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and advanced materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate involves the formation of reactive intermediates, such as carbocations and radicals, during its chemical reactions. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The pathways involved include electrophilic aromatic substitution and radical-induced coupling reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: A simpler aromatic hydrocarbon with two connected phenyl rings.
4-Aminobiphenyl: A biphenyl derivative with an amino group, used as a precursor in the synthesis of diazonium compounds.
Azo Compounds: Compounds containing the functional group -N=N-, formed through the coupling reactions of diazonium salts.
Uniqueness
3-([1,1’-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate is unique due to its diazonium group, which imparts high reactivity and versatility in chemical synthesis. This compound can undergo a wide range of reactions, making it a valuable intermediate in the preparation of various organic and inorganic materials.
Propriétés
Numéro CAS |
55418-67-2 |
|---|---|
Formule moléculaire |
C15H12N2O |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
1-diazo-3-(4-phenylphenyl)propan-2-one |
InChI |
InChI=1S/C15H12N2O/c16-17-11-15(18)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,11H,10H2 |
Clé InChI |
OQHFCAXLYUKWJY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14623861.png)
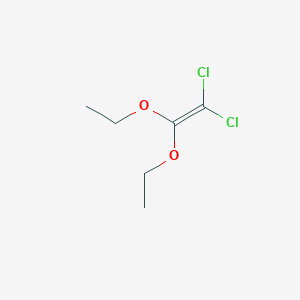
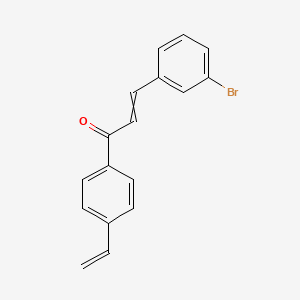
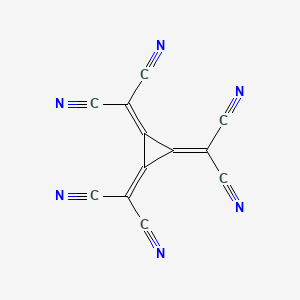
![9-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14623880.png)

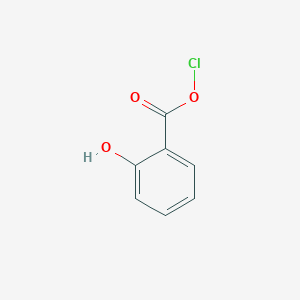


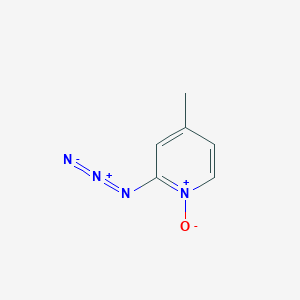
![5,5-Dimethyl-7-(2H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B14623907.png)

